
Arterolan
Übersicht
Beschreibung
OZ-277, also known as arterolane, is a synthetic 1,2,4-trioxolane compound developed as an antimalarial agent. It was designed to combat malaria, particularly strains resistant to traditional treatments. The compound was advanced into clinical studies in 2004 due to its high potency and oral bioavailability .
Wissenschaftliche Forschungsanwendungen
Phase II and III Trials
Arterolane has been evaluated in multiple clinical trials for its effectiveness against uncomplicated malaria:
- Phase II Study : A multicenter, randomized trial assessed three dose levels of arterolane (50 mg, 100 mg, and 200 mg). Results indicated rapid parasite clearance across all doses, with median times to clearance significantly shorter in higher dose groups. The study concluded that arterolane is well-tolerated and demonstrates potent activity against both chloroquine-resistant and susceptible strains of P. falciparum .
- Phase III Study : In a double-blind trial comparing arterolane-piperaquine with artemether-lumefantrine, the combination showed comparable efficacy and safety profiles. The polymerase chain reaction (PCR) corrected cure rates were 100% for arterolane-piperaquine versus 98.7% for artemether-lumefantrine .
Combination Therapies
Arterolane is often used in fixed-dose combinations with other antimalarials:
- Arterolane-Piperaquine : This combination has demonstrated rapid parasitemic clearance and effective symptom relief. It acts synergistically to enhance therapeutic outcomes while minimizing the risk of resistance development .
- Synergistic Effects : Studies indicate that combining arterolane with established antimalarial agents could optimize treatment regimens, particularly in regions with high resistance patterns .
Drug Delivery Systems
Recent studies have explored arterolane's role in drug delivery systems designed to improve selectivity and reduce toxicity. Novel trioxolanes inspired by arterolane have been synthesized to facilitate targeted drug release within malaria parasites, enhancing therapeutic efficacy while minimizing side effects .
Potential Beyond Malaria
While primarily studied for malaria treatment, there is ongoing research into the potential applications of arterolane in other infectious diseases due to its unique mechanism of action. Its ability to generate reactive oxygen species may also have implications for treating diseases where oxidative stress plays a role .
Case Studies
Study | Population | Intervention | Outcome |
---|---|---|---|
Phase II Trial | 230 patients | Arterolane (50 mg, 100 mg, 200 mg) | Rapid parasite clearance; well tolerated |
Phase III Trial | Adults & adolescents | Arterolane-Piperaquine vs Artemether-Lumefantrine | Comparable efficacy; high PCR-corrected cure rates |
Drug Delivery Study | P. falciparum models | Novel trioxolanes based on arterolane | Improved selectivity and reduced off-target toxicity |
Wirkmechanismus
Target of Action
Arterolane, also known as OZ277 or RBx 11160, is a synthetic peroxide-based antimalarial drug . Its primary target is the Plasmodium falciparum parasite, the deadliest malaria parasite . This compound acts against all erythrocytic stages of P. falciparum and Plasmodium vivax .
Mode of Action
Arterolane’s mode of action involves the disruption of Plasmodium falciparum’s haemoglobin digestion . It accumulates in the food vacuole of the parasite and interferes with various processes needed for its survival . The ferrous iron-promoted reduction of a hindered peroxide bond underlies the antimalarial action of arterolane .
Biochemical Pathways
Arterolane affects the biochemical pathways related to haemoglobin catabolism . Time-dependent metabolomic profiling of ozonide-treated P. falciparum infected red blood cells revealed a rapid depletion of short haemoglobin-derived peptides followed by subsequent alterations in lipid and nucleotide metabolism .
Pharmacokinetics
Arterolane exhibits a rapid onset of action . The mean maximum plasma concentration (Cmax) of arterolane ranged from 12.66 to 101.28 ng/mL across all sites . The mean exposure of arterolane (AUC last) was also observed . The mean AUCs were 6.0 times higher (day 0) and 5.2 times higher (day 6) in the 200-mg dose group, compared with the 50-mg dose group .
Result of Action
Arterolane demonstrates high clinical and parasitological response rates as well as rapid parasite clearance . The median time to 90% parasite clearance (PC 90) was evaluated and found to be shorter in the groups receiving the 100-mg dose (12.8 h) and 200-mg dose (12.6 h), compared with the group receiving the 50-mg dose (19.4 h) .
Action Environment
The action of arterolane is influenced by environmental factors such as the presence of ferrous iron . The compound is designed to be effective in the environment of the malaria parasite, which is rich in ferrous iron. This makes arterolane a potent antimalarial drug, potentially representing an alternative to artemisinin derivatives in antimalarial combination therapy .
Biochemische Analyse
Biochemical Properties
Arterolane plays a crucial role in biochemical reactions by targeting the haemoglobin digestion pathway in Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides and subsequent alterations in lipid and nucleotide metabolism . The compound’s interaction with these proteases disrupts the parasite’s ability to obtain essential amino acids from haemoglobin, ultimately leading to its death .
Cellular Effects
Arterolane exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, arterolane causes rapid depletion of short haemoglobin-derived peptides and accumulation of longer peptides . This disruption in haemoglobin digestion affects the parasite’s cellular metabolism and gene expression, leading to its death. Additionally, arterolane has been shown to influence cell signaling pathways and stress responses in the parasite, further contributing to its antimalarial activity .
Molecular Mechanism
The molecular mechanism of arterolane involves its interaction with haemoglobin-digesting proteases in Plasmodium falciparum. By binding to these proteases, arterolane inhibits their activity, leading to the accumulation of haemoglobin-derived peptides . This disruption in haemoglobin digestion impairs the parasite’s ability to obtain essential amino acids, ultimately causing its death. Additionally, arterolane induces oxidative stress in the parasite, further contributing to its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arterolane on Plasmodium falciparum change over time. Initially, arterolane causes a rapid depletion of short haemoglobin-derived peptides, followed by alterations in lipid and nucleotide metabolism . Over time, the parasite’s stress response mechanisms are activated, leading to changes in protein turnover and gene expression . Arterolane’s stability and degradation in laboratory settings have been studied, showing that it remains effective over extended periods .
Dosage Effects in Animal Models
The effects of arterolane vary with different dosages in animal models. Studies have shown that higher doses of arterolane result in faster parasite clearance and higher efficacy . At very high doses, arterolane can cause toxic effects, including oxidative stress and damage to host cells . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Arterolane is involved in several metabolic pathways within Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides . Additionally, arterolane affects lipid and nucleotide metabolism, causing alterations in metabolite levels and metabolic flux . These disruptions in metabolic pathways contribute to the compound’s antimalarial activity.
Transport and Distribution
Within cells and tissues, arterolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the parasite’s digestive vacuole, where it exerts its effects on haemoglobin digestion . Arterolane’s distribution within the parasite is crucial for its antimalarial activity.
Subcellular Localization
Arterolane’s subcellular localization is primarily within the digestive vacuole of Plasmodium falciparum . This localization is essential for its activity, as it allows the compound to interact with haemoglobin-digesting proteases and disrupt the parasite’s ability to obtain essential amino acids . Additionally, arterolane’s localization to the digestive vacuole may be influenced by specific targeting signals and post-translational modifications .
Vorbereitungsmethoden
The synthesis of OZ-277 involves the preparation of 2-methyl-1,2-diaminopropane, which is a key intermediate. The process includes the reductive cyclization of 1,1-cyanoanilide followed by hydrolysis of the resultant imidazole derivative . Industrial production methods focus on optimizing yield and purity, ensuring the compound’s stability and efficacy.
Analyse Chemischer Reaktionen
OZ-277 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können den Trioxolanring modifizieren und seine antimalarielle Aktivität beeinflussen.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten und seine pharmakologischen Eigenschaften möglicherweise verändern.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
OZ-277 ist Teil einer Klasse synthetischer Peroxide, einschließlich Verbindungen wie OZ-439 und Artemisinin-Derivaten wie Artesunat und Dihydroartemisinin . Im Vergleich zu diesen Verbindungen bietet OZ-277 einzigartige Vorteile in Bezug auf Stabilität und orale Bioverfügbarkeit. seine Entwicklung wurde vor klinischen Phase-3-Studien aufgrund von Stabilitätsproblemen im Blut gestoppt . Trotz dessen machen seine hohe Potenz und sein einzigartiger Wirkmechanismus es zu einer wertvollen Verbindung für weitere Forschungen und potenzielle therapeutische Anwendungen.
Ähnliche Verbindungen umfassen:
OZ-439: Ein weiteres synthetisches Peroxid mit potenter antimalarieller Aktivität.
Artesunat: Ein semisyntetisches Derivat von Artemisinin mit schneller Wirkung gegen Malaria.
Dihydroartemisinin: Ein stabileres und potenteres Derivat von Artemisinin, das in Kombinationstherapien eingesetzt wird.
Biologische Aktivität
Arterolane (also known as OZ277) is a synthetic trioxolane compound derived from artemisinin, primarily developed for the treatment of malaria. Its biological activity has been extensively studied, demonstrating significant efficacy against various strains of Plasmodium falciparum, including both chloroquine-resistant and chloroquine-susceptible strains. This article synthesizes findings from clinical trials, pharmacological studies, and mechanism-of-action investigations to provide a comprehensive overview of the biological activity of arterolane.
Arterolane exerts its antimalarial effects through a unique mechanism involving the generation of reactive oxygen species (ROS) upon activation by heme. This leads to the alkylation of heme and proteins within the parasite, disrupting critical cellular processes. The compound's potency is attributed to its ability to form carbon-centered radicals that damage lipid components in the parasite's digestive vacuole, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetic profile of arterolane indicates a rapid absorption and elimination. Studies show an elimination half-life () ranging from 1 to 3 hours across different animal species. In human trials, single doses up to 600 mg were well tolerated, with plasma concentrations increasing proportionally with dosage. The mean area under the concentration-time curve (AUC) values demonstrated significant interindividual variability, highlighting the need for personalized dosing regimens .
Phase II Clinical Trials
A multicenter Phase II trial evaluated the efficacy and safety of arterolane in patients with uncomplicated P. falciparum malaria. The study randomized 230 patients to receive doses of 50 mg, 100 mg, or 200 mg once daily for seven days. Results indicated:
- Parasite Clearance : The median parasite clearance time was significantly shorter in the 100 mg and 200 mg groups (12.8 h and 12.6 h, respectively) compared to the 50 mg group (19.4 h) (p < .01).
- Safety Profile : Adverse events were generally mild or moderate, with no significant differences in laboratory measurements between dose groups. Notably, liver enzyme levels remained stable throughout the study .
Dose Group | Median Parasite Clearance Time (h) | Adverse Events |
---|---|---|
50 mg | 19.4 | Mild/Moderate |
100 mg | 12.8 | Mild/Moderate |
200 mg | 12.6 | Mild/Moderate |
Comparative Studies
Arterolane has been compared with other antimalarial agents such as piperaquine and mefloquine. A study demonstrated that a combination of arterolane-piperaquine-mefloquine was effective in treating uncomplicated malaria in children, showcasing its potential as part of combination therapy strategies .
Case Studies
Several case studies have documented the successful use of arterolane in treating malaria infections resistant to traditional therapies. For instance, one case involved a patient with severe P. falciparum malaria who exhibited rapid recovery following treatment with arterolane after failing other antimalarial drugs.
Eigenschaften
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZBLXGCYNIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985095 | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664338-39-0 | |
Record name | Arterolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arterolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTEROLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Arterolane?
A1: Arterolane is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []
Q2: What are the downstream effects of Arterolane treatment on Plasmodium falciparum?
A2: Arterolane treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []
Q3: What is the molecular formula and weight of Arterolane Maleate?
A3: The molecular formula of Arterolane Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.
Q4: Has Arterolane's stability been evaluated under various stress conditions?
A4: Yes, Arterolane Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]
Q5: How does the structure of Arterolane contribute to its antimalarial activity?
A5: The 1,2,4-trioxolane ring of Arterolane is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []
Q6: How do structural changes to Arterolane affect its pharmacokinetic properties?
A6: Structural modifications have a significant impact on Arterolane's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []
Q7: What formulation strategies have been explored to improve the delivery of Arterolane?
A7: Researchers have explored nanoparticle formulations of Arterolane Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []
Q8: What is the pharmacokinetic profile of Arterolane?
A8: Arterolane exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] Arterolane demonstrates time-invariant pharmacokinetics after repeated daily dosing. []
Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of Arterolane?
A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []
Q10: What is the in vitro activity of Arterolane against Plasmodium falciparum?
A10: Arterolane exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []
Q11: What is the in vivo efficacy of Arterolane against malaria?
A11: Arterolane has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed Arterolane itself, achieving cures after a single oral dose. [] Clinical trials have shown that Arterolane, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []
Q12: What analytical techniques are used to quantify Arterolane?
A12: Several analytical methods have been developed and validated for the quantification of Arterolane Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in Arterolane Maleate bulk drug. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.